molecular formula C11H9BrO3 B13569781 Methyl2-(3-bromo-5-ethynylphenoxy)acetate

Methyl2-(3-bromo-5-ethynylphenoxy)acetate

Cat. No.: B13569781
M. Wt: 269.09 g/mol
InChI Key: MNVJIAWXWBWDQO-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromo-5-ethynylphenoxy)acetate is an organic compound with the molecular formula C11H9BrO3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a bromine atom and an ethynyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-bromo-5-ethynylphenoxy)acetate typically involves the following steps:

    Bromination: The starting material, phenoxyacetic acid, undergoes bromination to introduce a bromine atom at the 3-position of the phenyl ring.

    Ethynylation: The brominated intermediate is then subjected to ethynylation, where an ethynyl group is introduced at the 5-position of the phenyl ring.

    Esterification: Finally, the ethynylated intermediate is esterified with methanol to form methyl 2-(3-bromo-5-ethynylphenoxy)acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent product quality.

Chemical Reactions Analysis

Substitution Reactions

Bromine displacement is a primary reaction pathway for compounds containing aromatic bromine. In analogous systems, bromine undergoes nucleophilic aromatic substitution (SNAr) under basic or acidic conditions, particularly when activated by electron-withdrawing groups (e.g., cyano, nitro) . For example:

  • Mechanism : Bromine acts as a leaving group, replaced by nucleophiles (e.g., hydroxide, amines, alkoxides).

  • Conditions : Often require catalysis (e.g., Fe or radical initiators) or high-temperature activation .

Reaction TypeReagents/ConditionsOutcome
Bromine substitutionNucleophiles (e.g., NH₃, OH⁻), Fe catalystReplacement of Br with nucleophile
Phenoxy group activationAcidic/basic conditionsPotential elimination or coupling

Ester Hydrolysis

The ester functional group in methyl acetate derivatives is reactive under hydrolysis conditions:

  • Acidic hydrolysis : Converts the ester to a carboxylic acid using H₃O⁺ or HCl.

  • Basic hydrolysis : Produces a carboxylate salt using NaOH or KOH.

Example :

CH₃COO-Ph+H₂OH⁺ or OH⁻CH₃COOH+Ph-OH\text{CH₃COO-Ph} + \text{H₂O} \xrightarrow{\text{H⁺ or OH⁻}} \text{CH₃COOH} + \text{Ph-OH}

Ph = phenyl group with substituents

Oxidation/Reduction Reactions

  • Oxidation : The ethynyl group (triple bond) can be oxidized to a diketone or carboxylic acid using strong oxidants like KMnO₄ or CrO₃.

  • Reduction : The cyano group (if present) can be reduced to an amine via LiAlH₄ or hydrogenation.

Ethynyl Group Reactions

While not directly observed in the provided sources, ethynyl groups typically undergo:

  • Hydrogenation : Conversion to ethylene or ethane using H₂/Pd or H₂/Ni.

  • Coupling reactions : Cross-couplings (e.g., Sonogashira) to form carbon-carbon bonds.

Phenoxy Group Reactivity

The phenoxy group may participate in:

  • Elimination : Formation of aromatic rings or conjugated systems under acidic conditions.

  • Nucleophilic aromatic substitution : If activated by electron-withdrawing groups.

Key Challenges and Considerations

  • Steric hindrance : Ortho substituents (e.g., bromine) may hinder nucleophilic substitution .

  • Functional group interference : Ethynyl and phenoxy groups may compete for reactive sites, requiring selective reagents.

  • Stability : Bromine and ethynyl groups demand careful control of reaction temperatures to avoid decomposition.

For precise experimental data, further studies on this specific compound’s reactivity are recommended.

References

Scientific Research Applications

Methyl 2-(3-bromo-5-ethynylphenoxy)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of brominated and ethynylated phenoxyacetates on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-(3-bromo-5-ethynylphenoxy)acetate involves its interaction with specific molecular targets. The bromine and ethynyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and enzyme activities, making the compound useful in studying biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromoacetate: A simpler analog without the ethynyl group.

    Phenoxyacetic acid: The parent compound without bromine and ethynyl substitutions.

    Ethynylphenoxyacetic acid: A related compound with only the ethynyl group substitution.

Uniqueness

Methyl 2-(3-bromo-5-ethynylphenoxy)acetate is unique due to the presence of both bromine and ethynyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

Methyl 2-(3-bromo-5-ethynylphenoxy)acetate is a compound of significant interest due to its potential biological activities. This article explores its chemical characteristics, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound Methyl 2-(3-bromo-5-ethynylphenoxy)acetate can be represented by the molecular formula C12H10BrO3C_{12}H_{10}BrO_3. Its structure features:

  • A bromo substituent that enhances biological activity.
  • An ethynyl group which may contribute to its reactivity and interaction with biological targets.

The biological activity of Methyl 2-(3-bromo-5-ethynylphenoxy)acetate is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the bromine atom in the phenoxy group is believed to enhance binding affinity, which may lead to:

  • Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor modulation : It could interact with receptors, influencing signaling pathways that regulate cellular functions.

Biological Activity

Research indicates that Methyl 2-(3-bromo-5-ethynylphenoxy)acetate exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing significant cytotoxic effects.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, potentially through modulation of inflammatory pathways.
  • Antimicrobial Activity : There are indications that it may have antimicrobial properties, although these require further investigation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerSignificant cytotoxicity in cancer cell lines
Anti-inflammatoryModulation of inflammatory markers
AntimicrobialPotential activity against specific pathogens

Case Study: Anticancer Activity Assessment

In a study assessing the anticancer potential of Methyl 2-(3-bromo-5-ethynylphenoxy)acetate, the compound was tested on human melanoma (A375) cells. The results indicated:

  • Cell Viability Reduction : Treatment with the compound led to a dose-dependent decrease in cell viability.
  • Induction of Apoptosis : Flow cytometry assays demonstrated an increase in apoptotic cells after treatment, suggesting that the compound triggers programmed cell death.
  • Cell Cycle Arrest : Analysis revealed that the compound caused G2/M phase arrest in treated cells, indicating a disruption in cell cycle progression.

Properties

Molecular Formula

C11H9BrO3

Molecular Weight

269.09 g/mol

IUPAC Name

methyl 2-(3-bromo-5-ethynylphenoxy)acetate

InChI

InChI=1S/C11H9BrO3/c1-3-8-4-9(12)6-10(5-8)15-7-11(13)14-2/h1,4-6H,7H2,2H3

InChI Key

MNVJIAWXWBWDQO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC(=CC(=C1)C#C)Br

Origin of Product

United States

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